2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide
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Overview
Description
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate precursors, such as hydrazine derivatives and isothiocyanates.
S-Alkylation: The triazole-thiol intermediate undergoes S-alkylation with suitable alkylating agents to introduce the sulfanyl group.
Condensation Reaction: The final step involves the condensation of the triazole-sulfanyl intermediate with pyridine derivatives to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine moiety, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides, while substitution reactions on the aromatic rings can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s triazole moiety is known for its antimicrobial, antifungal, and anticancer properties. It is being investigated for potential therapeutic uses.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: Its unique chemical structure makes it a candidate for use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group may participate in redox reactions, influencing cellular processes. The pyridine moiety can enhance the compound’s binding affinity to its targets, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
- **(±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Uniqueness
Compared to similar compounds, 2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide stands out due to its unique combination of functional groups. The presence of both the triazole and pyridine moieties enhances its potential for diverse biological activities. Additionally, the specific arrangement of these groups may confer unique binding properties and reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H24N6OS |
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Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide |
InChI |
InChI=1S/C25H24N6OS/c1-17-4-8-21(9-5-17)24-29-30-25(31(24)22-10-6-18(2)7-11-22)33-16-23(32)28-27-19(3)20-12-14-26-15-13-20/h4-15H,16H2,1-3H3,(H,28,32)/b27-19+ |
InChI Key |
YVAQDIMRTLRBSR-ZXVVBBHZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C(\C)/C4=CC=NC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=C(C)C4=CC=NC=C4 |
Origin of Product |
United States |
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